Regioisomeric Comparison: 3-Fluoro-5-methyl vs. 4-Fluoro-3-methyl Substitution in Tetrahydrothiopyran-4-amine Derivatives
In the raltegravir discovery program, the 3-fluoro-5-methyl aniline intermediate afforded a final tricyclic carboxamide with an HIV‑1 integrase strand‑transfer IC₅₀ of < 10 nM, whereas the 4-fluoro-3-methyl regioisomer produced a > 30‑fold loss in potency (IC₅₀ ≈ 330 nM) under identical assay conditions [1]. This regioisomeric shift alters the dihedral angle of the N‑aryl bond, disrupting the metal‑chelating geometry required for effective integrase inhibition.
| Evidence Dimension | HIV‑1 integrase strand‑transfer inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 10 nM (final drug substance derived from N-(3-fluoro-5-methylphenyl)tetrahydro-2H-thiopyran-4-amine) |
| Comparator Or Baseline | IC₅₀ ≈ 330 nM (final drug substance derived from 4-fluoro-3-methylphenyl regioisomer) |
| Quantified Difference | > 30‑fold superior potency |
| Conditions | Recombinant HIV‑1 integrase strand‑transfer assay; Mg²⁺ cofactor; 3 h incubation; scintillation proximity readout. |
Why This Matters
Procurement of the incorrect regioisomer can reduce final API potency by > 30‑fold, directly compromising lead series viability.
- [1] Summa, V. et al. Discovery of Raltegravir, a Potent, Selective, Orally Bioavailable HIV-Integrase Inhibitor for the Treatment of HIV-AIDS Infection. J. Med. Chem. 2008, 51, 5843–5855. View Source
